molecular formula C18H12N2S B14261748 8,8'-Sulfanediyldiquinoline CAS No. 139257-47-9

8,8'-Sulfanediyldiquinoline

Cat. No.: B14261748
CAS No.: 139257-47-9
M. Wt: 288.4 g/mol
InChI Key: LYKCMTPGARJQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8’-Sulfanediyldiquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of two quinoline rings connected by a sulfur atom at the 8th position of each ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Sulfanediyldiquinoline typically involves the reaction of 8-chloroquinoline with sodium sulfide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The general reaction scheme is as follows:

2C9H6ClN+Na2SC18H12N2S+2NaCl2 \text{C}_9\text{H}_6\text{ClN} + \text{Na}_2\text{S} \rightarrow \text{C}_{18}\text{H}_{12}\text{N}_2\text{S} + 2 \text{NaCl} 2C9​H6​ClN+Na2​S→C18​H12​N2​S+2NaCl

Industrial Production Methods: In an industrial setting, the production of 8,8’-Sulfanediyldiquinoline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8,8’-Sulfanediyldiquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The quinoline rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitroquinoline and halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 8,8’-Sulfanediyldiquinoline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its quinoline rings can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and used in various therapeutic applications.

    8-Aminoquinoline: Utilized in the treatment of malaria and other parasitic infections.

    8-Mercaptoquinoline: Studied for its potential as an antioxidant and metal chelator.

Uniqueness: 8,8’-Sulfanediyldiquinoline is unique due to the presence of the sulfur bridge, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and increases its potential for various applications in medicinal and materials chemistry.

Properties

CAS No.

139257-47-9

Molecular Formula

C18H12N2S

Molecular Weight

288.4 g/mol

IUPAC Name

8-quinolin-8-ylsulfanylquinoline

InChI

InChI=1S/C18H12N2S/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H

InChI Key

LYKCMTPGARJQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.